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Compound of Interest

6-Bromo-1,2,3,4-tetrahydro-1,8-
Compound Name:
naphthyridine

Cat. No.: B1289448

An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Properties,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydro-1,8-
naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug
discovery. The document delves into its core chemical and physical properties, established
synthesis methodologies, and its reactivity, with a particular focus on its utility as a versatile
synthetic intermediate. We explore its application as a foundational building block for
developing complex molecules, including kinase inhibitors, by leveraging the strategic
placement of the bromine atom for cross-coupling reactions. This guide is intended for
researchers, chemists, and professionals in the field of drug development, offering both
foundational knowledge and practical, field-proven insights into the handling and application of
this important scaffold.

Introduction: The Significance of the Tetrahydro-1,8-
Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a "privileged scaffold" in medicinal chemistry, a class of
molecular frameworks that are capable of binding to multiple biological targets.[1][2][3] First
identified in the late 19th century, this heterocyclic system has become the foundation for
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numerous therapeutic agents, most notably antibacterial drugs like nalidixic acid and enoxacin.

[4]115]

The partial saturation of one of the pyridine rings to form the 1,2,3,4-tetrahydro-1,8-
naphthyridine structure introduces critical changes to the molecule's properties. This
modification imparts a three-dimensional character and conformational flexibility, which is often
crucial for optimizing interactions with biological targets.[4] These scaffolds have been
successfully employed as arginine mimetics in the development of integrin inhibitors,
demonstrating their value in creating sophisticated therapeutic candidates.[6] The introduction
of a bromine atom at the 6-position, as in the title compound, creates a versatile synthetic
handle, enabling a wide array of chemical transformations and making it a highly valuable
building block for combinatorial chemistry and targeted drug design.[4]

Physicochemical and Structural Properties

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic framework with the molecular
formula C8H9BrN2.[4] The saturation of the 1,2,3,4-positions distinguishes it from its fully
aromatic parent, creating a more flexible molecular structure.[4] The bromine substituent at the
6-position introduces significant electronic and steric effects that are pivotal to its chemical
behavior and reactivity patterns.[4]

Property Value Source

6-Bromo-1,2,3,4-tetrahydro-
IUPAC Name o [4]
1,8-naphthyridine

CAS Number 1023813-80-0 [41[7]
Molecular Formula C8HIBIN2 [4]
Molecular Weight 213.08 g/mol [4]
Appearance Light yellow to brown solid [8]

N Store under inert gas (Nitrogen
Storage Conditions [8]
or Argon) at 2-8 °C

Predicted pKa 2.80+£0.20 [8]
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Synthesis and Methodologies

The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is most commonly achieved
through the electrophilic bromination of the 1,2,3,4-tetrahydro-1,8-naphthyridine precursor. The
electron-donating nature of the saturated ring's amine activates the adjacent aromatic ring,
directing the bromination to the 6-position.

Workflow: Synthesis via Electrophilic Bromination

1,2,3,4-Tetrahydro-1,8-naphthyridine Brominating Agent
(Precursor) (e.g., NBS, Br2)
Dissolve Add
Reaction in

Aprotic Solvent
(e.g., CH3CN, DCM)

Reaction & Purification

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
(Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via NBS Bromination
This protocol describes a representative method for the synthesis of the target compound.
o Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under

a nitrogen atmosphere, dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous
acetonitrile.

o Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide
(NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not
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rise significantly.

o Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate. Extract the aqueous layer three times with dichloromethane (DCM).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the resulting crude solid by column
chromatography on silica gel to yield the final product.

Chemical Reactivity and Derivatization

The synthetic utility of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine stems primarily from
the reactivity of the C-Br bond. This site serves as an anchor point for introducing molecular
diversity through various metal-catalyzed cross-coupling reactions, a cornerstone of modern
drug discovery.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this
context, it allows for the coupling of various aryl or heteroaryl boronic acids at the 6-position of
the naphthyridine scaffold, enabling the rapid synthesis of a library of analogues for structure-
activity relationship (SAR) studies.

Catalytic Cycle of Suzuki-Miyaura Coupling

Catalytic Cycle
R-R' (Product)

R-X (Substrate)
Pd(0)L2 !
(Active Catalyst) his Compound]

Oxidative
Addition
(Ar-Pd(I1)-Br)L2

R'-B(OH)2 (Boronic Acid)
Base

Transmetalation
(Ar-Pd(Il)-R)L2

Reductive
Elimination
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Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Representative Suzuki-Miyaura
Coupling

This protocol provides a general procedure for coupling an arylboronic acid to the title
compound.

Setup: To a reaction vial, add 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq), the
desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)CI2 (0.05 eq), and a
base such as potassium carbonate (2.5 eq).[9]

Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1-propanol or dioxane)
and water.

Inerting: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon)
three times.

Heating: Heat the reaction mixture to 90-100 °C for 8-16 hours, or until the starting material
is consumed as monitored by TLC or LC-MS.

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl
acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
Combine the organic layers, dry over sodium sulfate, concentrate, and purify via column
chromatography to obtain the coupled product.

Applications in Research and Drug Development

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is not typically an active pharmaceutical
ingredient itself but rather a crucial intermediate. Its value lies in its ability to serve as a
foundational scaffold for building more complex and potent molecules.

« Kinase Inhibitors: The compound is a valuable building block for the synthesis of kinase
inhibitors.[4] By functionalizing the 6-position, researchers can design molecules that fit into
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the ATP-binding pocket of specific kinases, thereby modulating signaling pathways
implicated in diseases like cancer and inflammatory disorders.[4]

o Antimicrobial Agents: The broader 1,8-naphthyridine class is well-known for its antimicrobial
properties.[10] Derivatives synthesized from this bromo-intermediate can be screened for
activity against various bacterial and fungal strains.

¢ CNS-Active Compounds: The 1,8-naphthyridine scaffold has been explored for its potential
to treat neurodegenerative disorders and depression.[1][2] This intermediate provides a route
to novel analogues for CNS drug discovery programs.

Role in Drug Discovery Pipeline

6-Bromo-1,2,3,4-tetrahydro-
1,8-naphthyridine
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Caption: The role of the title compound in a typical drug discovery workflow.
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Safety and Handling

Proper handling of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is essential due to its
potential hazards. Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information

Hazard Class Hazard Statement GHS Code Source
Acute Toxicity (Oral) Harmful if swallowed H302 [7]
Acute Toxicity Harmful in contact
_ . H312 [7]

(Dermal) with skin
Acute Toxicity o

) Harmful if inhaled H332 [7]
(Inhalation)
Skin o

Causes skin irritation H315 [71[11]

Corrosion/Irritation

Serious Eye Causes serious eye

o N H319 [71[11]
Damage/Irritation irritation
STOT - Single May cause respiratory
o H335 [71[11]
Exposure irritation

Recommended Precautionary Measures

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[11]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[11]

o Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][11] Wash hands and
skin thoroughly after handling.

o First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8][11]
If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.
[11] Seek medical attention if symptoms persist.
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Conclusion

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a strategically important heterocyclic
building block. Its unique combination of a flexible, three-dimensional saturated ring and a
reactive bromine handle on the aromatic portion makes it an exceptionally valuable tool for
medicinal chemists. Its utility in the synthesis of kinase inhibitors and other potential therapeutic
agents underscores its significance in modern drug discovery. A thorough understanding of its
properties, synthesis, and reactivity, coupled with stringent safety practices, enables
researchers to fully leverage the potential of this versatile scaffold in the creation of novel and
impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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